

A Comparative Spectroscopic Guide to Structurally Similar 1,2,4-Oxadiazoles

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Compound of Interest

Compound Name: Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

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This guide provides a comparative analysis of the spectroscopic data for three structurally related 1,2,4-oxadiazole compounds: the parent 3,5-diphenyl-1,2,4-oxadiazole, and its derivatives featuring an electron-withdrawing group, 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole, and an electron-donating group, 3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole. By cross-referencing their ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data, this guide aims to highlight the influence of substituent effects on the spectral characteristics of the 1,2,4-oxadiazole core.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the selected 1,2,4-oxadiazole derivatives. These tables are designed for easy cross-referencing of the spectral features.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3 , δ in ppm)

Compound	Aromatic Protons (m)
3,5-Diphenyl-1,2,4-oxadiazole	8.80 (d, 2H), 8.76 (d, 2H), 8.18 (t, 1H), 8.13 (t, 2H), 8.10 (d, 3H)[1]
3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole	8.20 (d, 2H), 8.11 (d, 2H), 7.61 (t, 1H), 7.55 (t, 2H), 7.48 (d, 2H)[1]
3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole	8.15-8.25 (m, 2H), 7.95-8.05 (m, 2H), 7.40-7.60 (m, 3H), 6.95-7.05 (m, 2H), 3.88 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)

Compound	C3 & C5 (Oxadiazole Ring)	Aromatic Carbons	Other
3,5-Diphenyl-1,2,4-oxadiazole	168.9, 175.7[1]	132.7, 131.2, 129.1, 128.8, 128.1, 127.5, 126.9, 124.3[1]	-
3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole	168.2, 175.9[1]	137.3, 132.9, 129.2, 129.1, 128.8, 128.2, 125.5, 124.1[1]	-
3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole	~168.0, ~175.5	~162.0, ~132.5, ~129.0, ~128.5, ~127.0, ~124.0, ~119.0, ~114.5	~55.5 (OCH ₃)

Table 3: Infrared (IR) Spectroscopic Data (KBr, cm⁻¹)

Compound	Key Absorptions
3,5-Diphenyl-1,2,4-oxadiazole	1612 (C=N), 1600-1390 (Aromatic C=C), 735, 695 (C-H bending)[1]
3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole	1604 (C=N), 1550, 1489, 1404 (Aromatic C=C), 1037 (C-Cl), 840, 740, 695 (C-H bending)[1]
3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole	~1610 (C=N), ~1500-1600 (Aromatic C=C), ~1250 (C-O stretch), ~830 (C-H bending)

Table 4: Mass Spectrometry Data (ESI-MS)

Compound	[M+H] ⁺ (Calculated)	[M+H] ⁺ (Found)
3,5-Diphenyl-1,2,4-oxadiazole	223.0865[1]	223.0867[1]
3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole	257.0476[1]	257.0480[1]
3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole	253.0971	Data not available in a directly comparable format

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of the 1,2,4-oxadiazole derivatives are provided below.

Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles

A common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with an acyl chloride, followed by cyclization.

Materials:

- Appropriate amidoxime (e.g., benzamidoxime)
- Appropriate acyl chloride (e.g., benzoyl chloride, 4-chlorobenzoyl chloride, 4-methoxybenzoyl chloride)

- Toluene
- Sodium carbonate solution
- Anhydrous sodium sulfate

Procedure:

- Dissolve the amidoxime (2.5 mmol) in toluene (40 mL) in a round-bottomed flask equipped with a magnetic stirrer.
- Slowly add a solution of the acyl chloride (3.1 mmol) in toluene (10 mL) to the amidoxime solution at room temperature with constant stirring.
- After the addition is complete, reflux the reaction mixture for 20 hours.
- Cool the reaction mixture to room temperature and wash with a sodium carbonate solution.
- Separate the organic phase and dry it over anhydrous sodium sulfate.
- Remove the toluene under reduced pressure to obtain the crude product.
- Purify the crude solid by flash column chromatography using a hexane/ethyl acetate gradient.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve 5-10 mg of the purified 1,2,4-oxadiazole derivative in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). Transfer the solution to a 5 mm NMR tube.
- **^1H NMR Spectroscopy:** Acquire spectra on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

- ^{13}C NMR Spectroscopy: Acquire spectra on a 100 or 125 MHz spectrometer with proton decoupling. Chemical shifts are reported in ppm relative to the residual solvent peak of CDCl_3 (δ 77.16).

Fourier-Transform Infrared (FTIR) Spectroscopy:

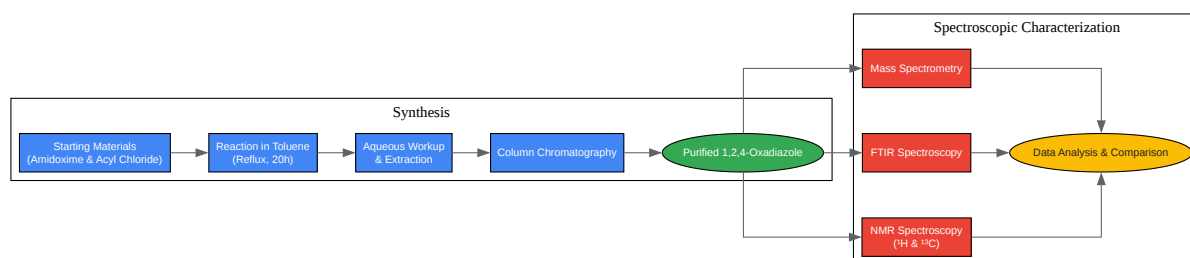
- Sample Preparation (KBr Pellet Method):
 - Grind approximately 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.
- Analysis: Record the IR spectrum in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS):

- Instrumentation: High-resolution mass spectra can be obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer.
- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
- Analysis: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the $[\text{M}+\text{H}]^+$ ion.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of 3,5-disubstituted 1,2,4-oxadiazoles.



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Caption: Generalized workflow for the synthesis and spectroscopic characterization of 1,2,4-oxadiazoles.

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References

- 1. Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- | C16H13NO2 | CID 279129 - PubChem [pubchem.ncbi.nlm.nih.gov]
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